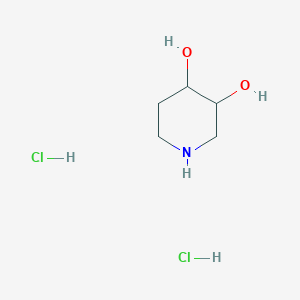
Piperidine-3,4-diol dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidine-3,4-diol dihydrochloride is a nitrogen-containing heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by a six-membered ring structure containing two hydroxyl groups at the 3 and 4 positions and two hydrochloride groups. It is a derivative of piperidine, which is known for its presence in numerous natural products and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-3,4-diol dihydrochloride typically involves the hydrogenation of pyridine derivatives. One common method includes the use of cobalt, ruthenium, or nickel-based nanocatalysts for the hydrogenation process . Another approach involves multi-component reactions catalyzed by ionic liquids, which offer advantages such as good yields, easy work-ups, and mild reaction conditions .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactions and microwave irradiation techniques to enhance efficiency and scalability. These methods allow for the production of the compound in large quantities while maintaining high purity and yield .
Análisis De Reacciones Químicas
Types of Reactions: Piperidine-3,4-diol dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl groups, to form various substituted piperidines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include piperidinones, substituted piperidines, and various piperidine derivatives with functional groups tailored for specific applications .
Aplicaciones Científicas De Investigación
Piperidine-3,4-diol dihydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists.
Medicine: It is a key intermediate in the synthesis of drugs for treating conditions such as diabetes and hypertension.
Industry: this compound is used in the production of agrochemicals and fine chemicals
Mecanismo De Acción
The mechanism of action of piperidine-3,4-diol dihydrochloride involves its interaction with specific molecular targets and pathways. It acts as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .
Comparación Con Compuestos Similares
Piperidine: A simpler structure with a single nitrogen atom in a six-membered ring.
Piperidinones: Oxidized derivatives of piperidine with a carbonyl group.
Substituted Piperidines: Piperidine derivatives with various functional groups attached
Uniqueness: Piperidine-3,4-diol dihydrochloride is unique due to its dual hydroxyl groups and dihydrochloride form, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and pharmaceuticals .
Propiedades
Fórmula molecular |
C5H13Cl2NO2 |
|---|---|
Peso molecular |
190.07 g/mol |
Nombre IUPAC |
piperidine-3,4-diol;dihydrochloride |
InChI |
InChI=1S/C5H11NO2.2ClH/c7-4-1-2-6-3-5(4)8;;/h4-8H,1-3H2;2*1H |
Clave InChI |
SKXTUMIZJPLCAM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC(C1O)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


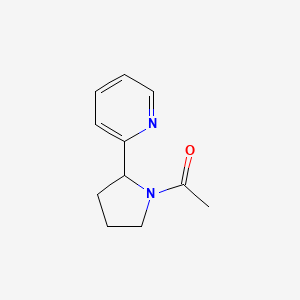
![2-Methoxy-5-nitrobenzo[d]oxazole](/img/structure/B15054163.png)
![2-((5-(((4-Chlorophenyl)amino)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B15054168.png)
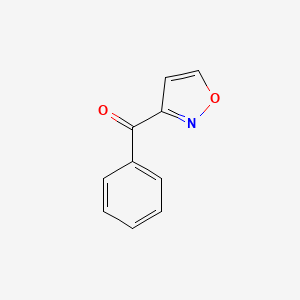
![N,N-Diethylbenzo[d]isothiazol-3-amine](/img/structure/B15054179.png)
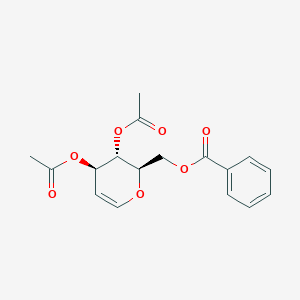
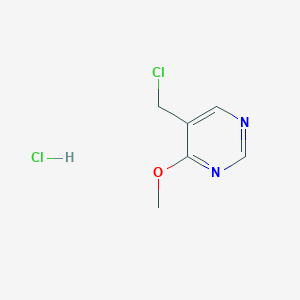
![2-Chlorobenzo[d]oxazol-7-ol](/img/structure/B15054195.png)


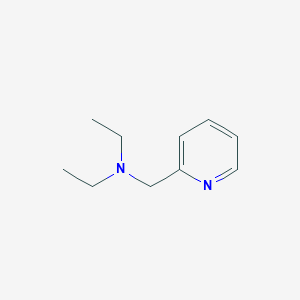
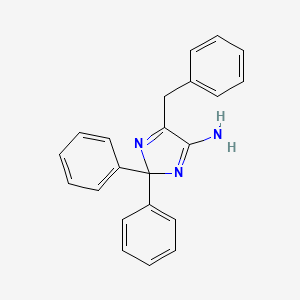
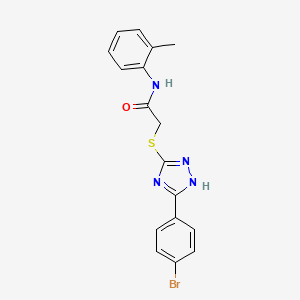
![N-([1,1'-Biphenyl]-2-yl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054241.png)
